2-Cyclopropyl-1-piperazin-1-yl-ethanone

Vue d'ensemble

Description

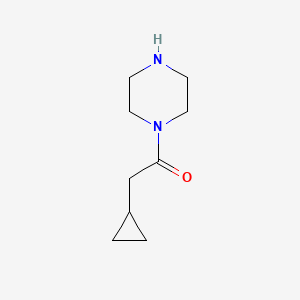

2-Cyclopropyl-1-piperazin-1-yl-ethanone is a chemical compound that features a cyclopropyl group attached to a piperazine ring, which is further connected to an ethanone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1-piperazin-1-yl-ethanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the use of microwave-assisted synthesis, which has been shown to be efficient and eco-friendly .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Cyclopropyl-1-piperazin-1-yl-ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Pharmacological Applications

The compound exhibits promising pharmacological properties, particularly in the treatment of central nervous system (CNS) disorders. The piperazine moiety is known for its activity against various CNS-related conditions, including:

- Antidepressant Effects : The structural analogs of 2-Cyclopropyl-1-piperazin-1-yl-ethanone have shown potential as antidepressants due to their ability to modulate neurotransmitter systems.

- Anxiolytic Properties : Similar compounds have demonstrated efficacy in reducing anxiety symptoms, making them candidates for anxiety disorder treatments.

- Antipsychotic Activity : The compound's ability to interact with specific receptors suggests potential use in managing psychotic disorders.

Table 1: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Piperidinyl)-2-(3-methoxyphenyl)ethanone | Piperidine ring instead of piperazine | Antidepressant activity |

| 4-(Cyclopropylmethyl)piperazine | Lacks methoxy group | Anxiolytic effects |

| 1-(4-Hydroxyethyl)piperazine | Similar piperazine structure | Neuroprotective properties |

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various therapeutic contexts:

Case Study 1: CNS Disorders

A study focused on evaluating the antidepressant effects of a related compound demonstrated significant reductions in depressive behaviors in animal models. The results indicated that compounds with similar structural features could effectively target serotonin and norepinephrine pathways, supporting their potential use in treating depression.

Case Study 2: Anxiolytic Effects

Research investigating anxiolytic properties revealed that derivatives of this compound exhibited binding affinity to GABA receptors, which play a crucial role in anxiety regulation. This suggests that further development could lead to effective anxiolytic medications.

Mécanisme D'action

The mechanism of action of 2-Cyclopropyl-1-piperazin-1-yl-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to active sites and modulate biological activity. This compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

1-Cyclopropyl-2-(1-piperazinyl)ethanone ethanedioate: This compound shares a similar structure but differs in its functional groups.

Cetirizine hydrochloride: Although primarily an antihistamine, it contains a piperazine ring similar to 2-Cyclopropyl-1-piperazin-1-yl-ethanone.

Uniqueness: this compound is unique due to its specific combination of a cyclopropyl group and a piperazine ring, which imparts distinct chemical and biological properties

Activité Biologique

2-Cyclopropyl-1-piperazin-1-yl-ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Overview of this compound

This compound is a piperazine derivative that has been synthesized for its potential therapeutic applications. The structure includes a cyclopropyl group, which is known to influence the pharmacokinetic and pharmacodynamic properties of compounds.

The primary biological activities associated with this compound involve its interaction with various biological targets:

1. Receptor Modulation:

- Compounds with similar structures have shown affinity for G-protein coupled receptors (GPCRs), particularly chemokine receptors. These receptors are crucial in mediating immune responses and inflammation, suggesting that this compound may play a role in modulating immune responses .

2. Enzyme Inhibition:

- The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, modifications to the piperazine ring can enhance activity against specific targets, such as soluble epoxide hydrolase (sEH), which is involved in lipid metabolism and inflammation .

Anticancer Properties

Research has indicated that derivatives of piperazine, including this compound, possess anticancer properties. A notable study demonstrated that related compounds induced apoptosis in cancer cell lines by inhibiting poly(ADP-ribose) polymerase (PARP) activity, which is critical for DNA repair mechanisms .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | PARP inhibition |

| Related Piperazine Derivative | 18 | Induced apoptosis via PARP inhibition |

Antimicrobial Activity

Similar compounds have exhibited antimicrobial properties against various pathogens. The structural features of piperazine derivatives contribute to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of piperazine derivatives found that modifications to the 2-position significantly enhanced anticancer activity against breast cancer cell lines. The presence of the cyclopropyl group was pivotal in maintaining activity while improving selectivity .

Case Study 2: Inhibition of Enzymatic Activity

In vivo studies demonstrated that certain modifications to the piperazine core could lead to enhanced inhibition of sEH enzymes, resulting in reduced inflammatory responses and improved metabolic profiles in animal models . This suggests potential applications for treating conditions like hypertension and metabolic syndrome.

Pharmacokinetics and Toxicity

The pharmacokinetic properties of this compound are crucial for its therapeutic efficacy. Studies indicate that structural modifications can influence solubility, absorption, and half-life. For example, compounds with increased lipophilicity often show enhanced bioavailability but may also exhibit higher toxicity profiles .

| Parameter | Value |

|---|---|

| Solubility | High |

| Half-life (mouse) | 298 min |

| Toxicity Profile | Moderate |

Propriétés

IUPAC Name |

2-cyclopropyl-1-piperazin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9(7-8-1-2-8)11-5-3-10-4-6-11/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSJYTYNFONCIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.